Quinolin-65

Description

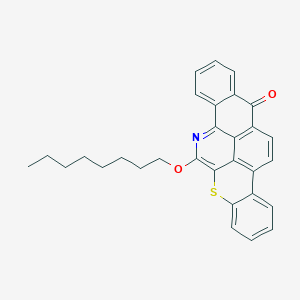

Structure

3D Structure

Properties

CAS No. |

834884-59-2 |

|---|---|

Molecular Formula |

C30H27NO2S |

Molecular Weight |

465.6 g/mol |

IUPAC Name |

10-octoxy-8-thia-11-azahexacyclo[10.10.2.02,7.09,23.013,18.020,24]tetracosa-1(23),2,4,6,9,11,13,15,17,20(24),21-undecaen-19-one |

InChI |

InChI=1S/C30H27NO2S/c1-2-3-4-5-6-11-18-33-30-29-26-20(19-12-9-10-15-24(19)34-29)16-17-23-25(26)27(31-30)21-13-7-8-14-22(21)28(23)32/h7-10,12-17H,2-6,11,18H2,1H3 |

InChI Key |

WFTBYGLYHXEEEK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCOC1=C2C3=C(C=CC4=C3C(=N1)C5=CC=CC=C5C4=O)C6=CC=CC=C6S2 |

Origin of Product |

United States |

Synthesis and Manufacturing

The synthesis of quinoline (B57606) and its derivatives typically involves several established methods in organic chemistry, such as the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses. rsc.org For instance, palladium-catalyzed reactions are widely employed due to their efficiency under mild conditions and tolerance for various functional groups. researchgate.net One specific example is the palladium-catalyzed carbonylation of vinyl bromides to produce quinolin-2(1H)-one derivatives. researchgate.net Other modern approaches include microwave-assisted syntheses and multicomponent reactions, which offer advantages like reduced reaction times and high atom economy. rsc.org

While general quinoline synthesis methods are well-documented, the specific manufacturing process for Quinolin-65 as a model compound for asphaltene research is not extensively detailed in publicly available literature. Its complex, polycyclic structure suggests a multi-step synthetic route.

Mechanism of Action

The "mechanism of action" of Quinolin-65 is primarily understood in the context of its application in studying industrial processes like oxy-cracking. researchgate.netresearchgate.netrsc.org Oxy-cracking is a technique that combines oxidation and cracking reactions to convert heavy hydrocarbons into more valuable, lighter products. rsc.org

In this process, Quinolin-65 serves as a model for the complex hydrocarbons found in residual feedstocks. researchgate.net Research indicates that the oxy-cracking of Quinolin-65 is a complex, multi-step reaction. researchgate.net Theoretical and experimental studies suggest that the process begins with the loss of the olefin chain from the Quinolin-65 molecule. researchgate.net This is followed by the oxidation of the aromatic core, leading to the formation of various intermediates, including organic carboxylic, phenolic, and carbonyl-containing compounds, and ultimately smaller molecules like CO2 and H2O. rsc.org The reaction kinetics suggest a parallel-consecutive pathway, where oxidative decomposition first produces aromatic intermediates, which are then further cracked into organic acids and a small amount of solubilized CO2. researchgate.netrsc.org

Research Applications

The primary research application of Quinolin-65 is as a model compound in the study of heavy hydrocarbon processing. researchgate.netresearchgate.net Its similarity in chemical and physical properties to asphaltenes makes it an ideal substitute for investigating complex industrial processes. researchgate.netresearchgate.net

Key research areas involving Quinolin-65 include:

Oxy-cracking of Petroleum Coke (Petcoke): Quinolin-65 is used to understand the mechanisms and kinetics of oxy-cracking, a technology proposed for the efficient utilization of petcoke, a carbon-rich byproduct of oil refining. researchgate.netresearchgate.net

Fluidized Catalytic Cracking (FCC): The reactivity of Quinolin-65 has been studied over different FCC catalysts to determine the hydrocarbon products resulting from its conversion, providing insights into the cracking of heavy residual feeds in refineries. researchgate.netacs.org

Adsorption Studies: Researchers have used Quinolin-65 to investigate the adsorption behavior of polar heavy hydrocarbons onto various surfaces, such as NiO nanoparticles. acs.orgrsc.org This is crucial for developing improved methods for oil upgrading and recovery. acs.org

Self-Aggregation Studies: The self-aggregation of asphaltenes is a significant issue in oil production and processing. Quantum mechanics and molecular dynamics simulations using Quinolin-65 as a model have been employed to investigate the factors driving this aggregation, such as intermolecular interactions and solvent effects. researchgate.net

Analytical Characterization

A variety of analytical techniques are employed to characterize Quinolin-65 and its reaction products. These methods are essential for confirming its structure and for analyzing the outcomes of the processes in which it is used.

Common analytical methods include:

Spectroscopy:

FTIR (Fourier-Transform Infrared) Spectroscopy: Used to identify functional groups within the molecule and its degradation products. rsc.orgrsc.org

NMR (Nuclear Magnetic Resonance) Spectroscopy: Provides detailed information about the molecular structure. researchgate.net

Chromatography:

Gas Chromatography (GC): Used to separate and analyze the volatile products from cracking reactions. rsc.org

Mass Spectrometry (MS): Helps in determining the molecular weight and elemental composition of Quinolin-65 and its fragments. researchgate.net

Other Techniques:

Thermogravimetric Analysis (TGA): Used to study the thermal decomposition of Quinolin-65. researchgate.netrsc.org

X-ray Diffraction (XRD) and X-ray Photoelectron Spectroscopy (XPS): Employed in studies involving the interaction of Quinolin-65 with solid catalysts and nanoparticles. rsc.orgrsc.org

Emerging Research Directions and Methodological Innovations in Quinoline Studies

Development of Eco-Friendly and Sustainable Synthetic Approaches

A significant area of emerging research is the development of environmentally friendly techniques for the conversion of complex, heavy hydrocarbons into valuable commodity products. In this context, Quinolin-65 serves as a crucial model compound for residual feedstocks like petroleum coke and asphaltenes. researchgate.netugto.mxproceedings.com An innovative technique known as "oxy-cracking" has been introduced as a sustainable alternative to traditional high-temperature methods like gasification and combustion, which often have significant environmental drawbacks. ugto.mxnajah.edu

The oxy-cracking process involves the combination of oxidation and cracking reactions in a basic aqueous medium under mild temperatures (170–230 °C) and pressures (500–750 psi). researchgate.netugto.mxrsc.org This method is considered more eco-friendly as it aims to convert solid hydrocarbon waste into soluble, valuable organic acids and other compounds with minimal emission of CO2. rsc.orgnajah.edu Research has focused on optimizing reaction conditions such as temperature, oxygen pressure, and residence time to maximize the conversion and selectivity of the desired products while preventing complete oxidation to CO2. ugto.mxnajah.edu The use of a basic medium, such as potassium hydroxide (B78521) (KOH), not only aids in the solubilization of the organic molecules but also helps stabilize the intermediate products, preventing further degradation and minimizing reactor corrosion. najah.edu This approach represents a move towards more sustainable chemical processing by transforming waste streams into valuable chemical feedstocks. ugto.mx

Integration of Advanced Data Science and Machine Learning in Quinoline (B57606) Research

The study of Quinolin-65 has been significantly enhanced by the integration of advanced computational chemistry tools, which fall under the umbrella of data science. Molecular dynamics (MD) simulations and quantum mechanics calculations, particularly Density Functional Theory (DFT), are widely used to investigate the behavior of Quinolin-65 at an atomic level. onepetro.org These methods provide deep insights into complex phenomena such as molecular aggregation, reaction mechanisms, and interactions with surfaces. onepetro.orgrsc.orgnih.gov

For instance, computational modeling has been instrumental in understanding the oxy-cracking mechanism of Quinolin-65. researchgate.netrsc.org DFT and second-order Møller–Plesset perturbation theory (MP2) have been employed to study reaction pathways, indicating that the process is initiated by the attack of hydroxyl radicals (•OH) and hydroxide anions (OH⁻). researchgate.netrsc.org Similarly, computational models have been developed to understand the adsorption behavior of Quinolin-65 on the surfaces of nickel oxide (NiO) nanoparticles, elucidating factors like surface reactivity, topology, and morphology that govern the interaction. rsc.orgnih.gov

In the broader context of asphaltene research, for which Quinolin-65 is a model, machine learning algorithms are being trained to predict properties and behaviors, such as the leakage probability in energy wells based on physical properties. ucalgary.ca Quantum mechanics and molecular dynamics strategies are also being leveraged to investigate the self-aggregation of Quinolin-65, a critical factor in heavy oil processing. onepetro.orgresearchgate.netacs.orgcolab.ws

Table 1: Application of Computational Methods in Quinolin-65 Research

| Research Area | Computational Method(s) | Key Findings | Citations |

| Oxy-cracking Mechanism | DFT, MP2 | Elucidation of reaction pathways; identification of hydroxyl radical attack as the initiating step. | researchgate.netrsc.org |

| Adsorption on Nanoparticles | Molecular Mechanics (Forcite), Adsorption Locator | Modeling of Q-65 interaction with NiO surfaces; identification of factors enhancing adsorption capacity. | rsc.orgnih.gov |

| Self-Aggregation | Quantum Mechanics, Molecular Dynamics | Investigation of intermolecular interactions driving the aggregation process in various solvents. | onepetro.orgresearchgate.net |

| Thermo-oxidative Decomposition | DFT, TGA | Study of decomposition pathways, involving the loss of the olefin chain followed by oxidation of the aromatic core. | researchgate.netnajah.edu |

Advanced Characterization of Intermediates and Transient Species

A key focus of recent Quinolin-65 research has been the identification and characterization of reaction intermediates and transient species formed during its conversion processes. The oxy-cracking of Quinolin-65 is a complex, multi-step reaction. researchgate.net Kinetic studies have confirmed that the reaction proceeds through a parallel-consecutive pathway. researchgate.netnajah.edursc.org In the initial step, an oxidative decomposition of the Quinolin-65 molecule occurs, leading to the formation of various aromatic intermediates. researchgate.netrsc.orgresearchgate.net These intermediates are then consecutively oxy-cracked into a range of different organic acids and a small quantity of CO2. rsc.orgresearchgate.net

The primary products identified from the reaction are composed of organic carboxylic, phenolic, and carbonyl-containing compounds. researchgate.netrsc.org The formation of these water-soluble, oxygenated intermediates is a desired outcome of the oxy-cracking process, as it converts the insoluble hydrocarbon feedstock into valuable chemical products. ugto.mxresearchgate.net The hydroxyl radical (•OH) is believed to play a central role in initiating the free-radical reactions that lead to these intermediates. rsc.orgrsc.orgresearchgate.netresearchgate.net

A suite of advanced analytical techniques is employed to characterize these complex product mixtures and understand the reaction progress.

Table 2: Analytical Techniques for Characterizing Quinolin-65 Intermediates

| Analytical Technique | Purpose in Quinolin-65 Studies | Citations |

| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify functional groups (e.g., carboxylic, phenolic, carbonyl) in the reaction products. | researchgate.netrsc.orgnajah.edu |

| Total Organic Carbon (TOC) Analysis | To quantify the concentration of soluble organic intermediates in the aqueous phase. | researchgate.netugto.mxrsc.orgnajah.edu |

| Gas Chromatography (GC) | To analyze gaseous products (like CO2) and separate volatile organic compounds in the liquid product. | researchgate.netrsc.orgnajah.edursc.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the structure of aromatic intermediates and other organic products. | researchgate.netnajah.edursc.org |

| X-ray Photoelectron Spectroscopy (XPS) | To characterize the elemental composition and chemical states of the products. | researchgate.netrsc.org |

| Gas Chromatography-Mass Spectrometry (GC-MS) | To identify the specific chemical structures of the various intermediates formed during the reaction. | najah.edursc.orgrsc.org |

Quinoline Derivatives in Materials Science and Technological Applications

While much of the research on Quinolin-65 centers on its role as a model for heavy hydrocarbons, its inherent chemical structure also suggests potential applications in materials science.

Quinolin-65 is available commercially as a dye, which indicates it possesses chromophoric properties. sigmaaldrich.com Its optical properties include a light absorption maximum at a wavelength (λ) of 375 nm. sigmaaldrich.com This absorption in the ultraviolet range is a characteristic of π-conjugated systems, which are fundamental to organic electronic materials. Such properties are a prerequisite for applications in luminescent materials, where a molecule absorbs light at one wavelength and emits it at a longer wavelength, or in optoelectronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaics. While hydrazine (B178648) derivatives, another class of π-conjugated systems, have been studied for applications in dye-sensitized solar cells (DSSC), specific research detailing the performance of Quinolin-65 in such devices is not prominent. qnl.qanajah.edu

The development of chemosensors often relies on molecules that can interact selectively with a target analyte, producing a measurable signal, such as a change in fluorescence. While direct studies employing Quinolin-65 for chemosensor fabrication are limited, research on related compounds provides a basis for its potential. For example, naphthalimide-based compounds, which share structural motifs with parts of the broader quinoline family, are used as fluorescent detectors and have been investigated for the detection of copper (Cu²⁺) ions. researchgate.netnih.gov

The extensive research into the adsorption of Quinolin-65 onto various surfaces is highly relevant to sensor design, as the fundamental mechanism of many sensors is based on surface interactions. Studies have thoroughly investigated the adsorption of Quinolin-65 onto nickel oxide (NiO) nanoparticles of varying sizes. rsc.orgnih.gov This research provides a deep understanding of the molecule's surface interaction behavior, which is a critical first step in designing selective sensors.

Table 3: Summary of Quinolin-65 Adsorption Studies on NiO Nanoparticles

| Nanoparticle Size | Adsorption Behavior | Key Finding | Citations |

| 5 nm | Lowest number of adsorbed Q-65 molecules per nm² of surface area. | Adsorption capacity is not solely dependent on surface area. | nih.gov |

| 80 nm | Highest number of adsorbed Q-65 molecules per nm² of surface area. | Textural properties, surface reactivity, and morphology are significant factors in adsorption. | nih.gov |

| 5 to 80 nm | Varied adsorption capacity, suggesting different adsorption behaviors. | Computational modeling helps elucidate the roles of surface reactivity and topology. | rsc.orgnih.gov |

There is currently a lack of direct research investigating Quinolin-65 as a corrosion inhibitor. However, the principles of corrosion inhibition by organic molecules often involve compounds containing heteroatoms (like nitrogen, oxygen, and sulfur) and π-electrons. These molecules function by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. Other heterocyclic compounds, such as quinoxaline (B1680401) and isoxazole (B147169) derivatives, have been studied for their corrosion inhibition properties on steel in acidic media. najah.edunajah.edu

The well-documented ability of Quinolin-65 to adsorb onto inorganic surfaces, such as NiO nanoparticles, demonstrates its capacity for strong surface interactions. rsc.orgnih.gov This behavior, driven by its chemical structure, suggests a theoretical potential for Quinolin-65 to adsorb onto metal surfaces relevant to corrosion, although this specific application remains an unexplored area of research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.